molecular formula C13H17NO2S B1267651 N,N-diallyl-4-methylbenzenesulfonamide CAS No. 50487-72-4

N,N-diallyl-4-methylbenzenesulfonamide

Cat. No. B1267651
CAS RN: 50487-72-4
M. Wt: 251.35 g/mol
InChI Key: OKXHMBXWZHCSMR-UHFFFAOYSA-N
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Patent
US07781586B2

Procedure details

According to Barbasiewicz et al. (Organometallics, published on Web Jun. 17, 2006), a solution of 88 mg (0.35 mmol) N,N-diallyl 4-methylbenzenesulfonamide and 11.2 mg (0.018 mmol) [RuCl2(ImH2Mes)(8-quinolinylmethylene)] in 17.5 ml dichloromethane was stirred at room temperature. To monitor the conversion and selectivity, 0.2-ml samples were taken were after 4 h and 24 h. Each sample was filtered over a silica gel pad, the filtrate was evaporated to dryness and analyzed by GC as described in Example 12. After 4 h (2% conversion), 0.6% of the title compound and 0.3% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole and after 24 h (3% conversion) 1.5% of the title compound and 0.5% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole were formed.
[Compound]
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(ImH2Mes)(8-quinolinylmethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])C=C>ClCCl>[C:11]1([CH3:14])[CH:10]=[CH:9][C:8]([S:5]([N:4]2[CH:1]=[CH:17][CH2:16][CH2:15]2)(=[O:6])=[O:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C)CC=C
Name
RuCl2(ImH2Mes)(8-quinolinylmethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Each sample was filtered over a silica gel pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
WAIT
Type
WAIT
Details
After 4 h (2% conversion), 0.6% of the title compound and 0.3% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole
Duration
4 h
WAIT
Type
WAIT
Details
after 24 h (3% conversion) 1.5% of the title compound
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.